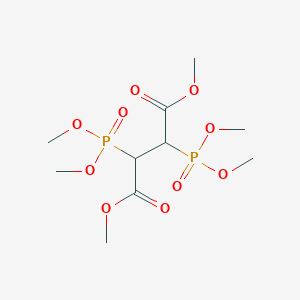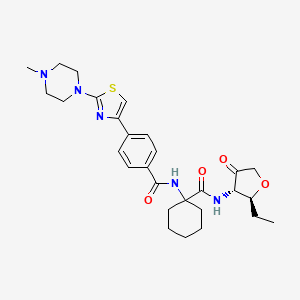![molecular formula C18H17NOS B14748653 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides with alicyclic piperazines under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods typically include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds share a similar benzothiazole core and have been studied for their antimicrobial properties.
Thiazolidine-4-one derivatives: These compounds also contain a thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol is unique due to its specific structure, which combines a benzothiazole ring with a phenylpent-4-en-1-ol moiety. This unique combination allows it to exhibit a distinct set of biological activities and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C18H17NOS |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-1-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C18H17NOS/c1-2-3-13-18(20,14-9-5-4-6-10-14)17-19-15-11-7-8-12-16(15)21-17/h2,4-12,20H,1,3,13H2 |
InChI-Schlüssel |
YVBHEHBOSRZWQI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)


![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)


![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)


![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)

